N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-14-7-4-3-6-13(14)18-17(20)11-12-10-15(22-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWBAWIOGITES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, with the CAS number 946316-92-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.39 g/mol
- IUPAC Name : N-(2-ethoxyphenyl)-2-(5-thiophen-2-ylisoxazol-3-yl)acetamide
Antiviral Activity
Research indicates that isoxazole derivatives, including this compound, may exhibit antiviral properties. Isoxazole compounds have been studied for their ability to inhibit viral replication and modulate immune responses. A study highlighted the efficacy of isoxazole derivatives against various viral targets, suggesting that modifications in their structure could enhance their antiviral activity .
Anti-inflammatory Effects
Isoxazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class have shown significant inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition suggests a potential for developing anti-inflammatory drugs from isoxazole derivatives .
Immunomodulatory Properties
The immunoregulatory effects of isoxazole compounds have been documented, indicating their ability to influence immune cell proliferation and cytokine production. For instance, certain isoxazole derivatives have been shown to enhance the production of CD4+ T cells, thereby promoting cellular immunity .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in viral replication and immune modulation. The presence of the isoxazole ring and thiophene moiety suggests that these functional groups could facilitate binding to target proteins, influencing their activity.
Research Findings and Case Studies
- In Vitro Studies : Various studies have demonstrated the compound's potential in inhibiting viral replication in cultured cells. For example, derivatives similar to this compound exhibited significant antiviral activity against hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range .
- In Vivo Studies : Animal model studies have indicated that compounds with similar structures can reduce inflammation and modulate immune responses effectively. These findings support the potential therapeutic applications of isoxazole derivatives in treating viral infections and inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of phenylacetamides, including those similar to N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, exhibit anticonvulsant properties. A study synthesized various N-phenylacetamide derivatives and evaluated their efficacy in animal models for epilepsy. The results demonstrated that certain compounds showed significant activity in the maximal electroshock test, highlighting the potential of these derivatives as new antiepileptic drugs (AEDs) .
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, compounds with similar structures inhibited humoral immune responses and affected cytokine production in vitro. This suggests that this compound may also influence immune functions, making it a candidate for further investigation in autoimmune diseases .
Cytotoxicity and Antitumor Activity
Some studies have explored the cytotoxic effects of isoxazole derivatives on cancer cell lines. Compounds similar to this compound have shown varying degrees of cytotoxicity against different tumor cell lines, suggesting potential applications in cancer therapy .
Case Study 1: Anticonvulsant Efficacy
In a study focusing on N-phenylacetamide derivatives, several compounds were tested for their ability to prevent seizures in animal models. Among them, one derivative demonstrated significant protective effects against induced seizures, suggesting that modifications to the acetamide structure can enhance anticonvulsant activity .
| Compound | ED50 (mg/kg) | Toxicity (TD50 mg/kg) | Protective Index |
|---|---|---|---|
| Example 1 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
Case Study 2: Immunomodulation
A compound structurally related to this compound was evaluated for its effects on T-cell proliferation and cytokine production. The results indicated that the compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as an immunosuppressive agent .
Q & A
Q. What are the key synthetic routes for N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Cycloaddition between nitrile oxides (e.g., derived from thiophene-2-carbonitrile) and dipolarophiles (e.g., ethoxyphenylacetylene) under reflux in dichloromethane or ethanol .
- Acetamide coupling : Reacting the isoxazole intermediate with 2-ethoxyaniline via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
- Optimization factors :
- Temperature : Lower temperatures (0–5°C) during coupling reduce hydrolysis of the active ester intermediate.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts .
- Catalysts : Triethylamine (TEA) improves yields by neutralizing HCl generated during coupling .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- 1H/13C NMR :
- Thiophene protons : Doublets at δ 7.2–7.4 ppm (integration for 2H) .
- Isoxazole protons : Singlet at δ 6.5–6.7 ppm (1H, C3-H) .
- Ethoxy group : Quartet at δ 1.3–1.5 ppm (CH2CH3) and triplet at δ 4.0–4.2 ppm (OCH2) .
- IR Spectroscopy :
- Amide C=O stretch at ~1660–1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 341.12 (C19H19N2O3S) .
Q. What initial biological screening assays are recommended to assess its pharmacological potential?
- Enzyme inhibition assays : Test against ecto-5′-nucleotidase (CD73) using malachite green phosphate detection (IC50 values <10 µM suggest potency) .
- Cellular viability assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Anti-inflammatory activity : Measure COX-1/2 inhibition via fluorometric kits (e.g., Cayman Chemical) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's bioactivity?
- Core modifications :
- Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance enzyme binding .
- Substitute thiophene with furan or pyridine to alter electronic properties and solubility .
- Bioisosteric replacements :
- Dose-response profiling : Use IC50/EC50 curves to quantify potency variations across derivatives .
Q. What strategies resolve contradictory data between in vitro enzyme inhibition and cellular activity assays?
- Permeability assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake barriers .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. What computational methods predict the compound's binding interactions with target proteins?
- Molecular docking (AutoDock Vina) : Dock the compound into CD73 (PDB ID: 4H2I) to identify key residues (e.g., His57, Asp316) for hydrogen bonding .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
